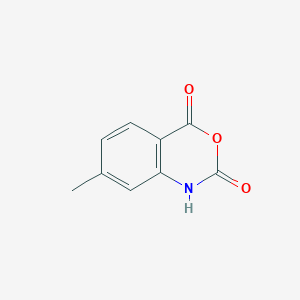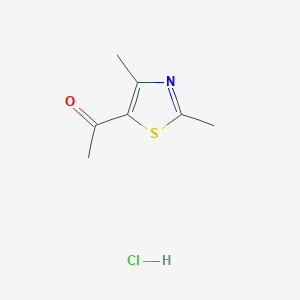
(2-Methylcyclopentyl)methanol
Vue d'ensemble
Description
“(2-Methylcyclopentyl)methanol” is a chemical compound with the molecular formula C7H14O . It has a molecular weight of 114.19 . It is a colorless, oily liquid.
Molecular Structure Analysis
The molecular structure of “(2-Methylcyclopentyl)methanol” consists of a cyclopentyl ring with a methyl group (CH3) and a methanol group (CH2OH) attached .Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
Methanol, including derivatives like (2-Methylcyclopentyl)methanol, is extensively used in catalysis and chemical synthesis. A study by Sarki et al. (2021) highlights the use of methanol as a hydrogen source and C1 synthon in the N-methylation of amines. This process is vital for synthesizing pharmaceuticals, demonstrating methanol's role in producing complex chemical structures.
Methanol in Biotechnological Applications
Methanol is a key building block in biotechnology. Schrader et al. (2009) and Ochsner et al. (2014) discuss its use in bioprocess technology with methylotrophic bacteria for producing fine and bulk chemicals (Schrader et al., 2009); (Ochsner et al., 2014). These studies highlight the potential of using methanol as an alternative carbon source in economically competitive bioprocesses.
Methanol in Membrane Technology and Hydrogen Production
Advancements in membrane technology for methanol utilization have been significant. Dalena et al. (2018) review the use of methanol in membrane reactor technology for high-grade hydrogen production, emphasizing methanol's role as an energy carrier (Dalena et al., 2018). This application is crucial for developing sustainable energy solutions.
Methanol in Environmental Applications
The conversion of CO2 to methanol presents an environmentally friendly method to reduce CO2 emissions. Methanol's role in this process is significant, as it offers a pathway to utilize CO2 for chemical synthesis, potentially aiding in climate change mitigation (Dalena et al., 2018).
Methanol in Fuel and Energy
Methanol is also explored as a clean-burning fuel alternative. Johnson and Riley (1975) investigated methanol-gasoline blends for automotive use, highlighting methanol's potential as a sustainable and efficient fuel source (Johnson & Riley, 1975).
Propriétés
IUPAC Name |
(2-methylcyclopentyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6-3-2-4-7(6)5-8/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDHUYYBHHBWMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501605 | |
| Record name | (2-Methylcyclopentyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylcyclopentyl)methanol | |
CAS RN |
73803-82-4 | |
| Record name | (2-Methylcyclopentyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)
![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)


![5-Methylfuro[3,2-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1367045.png)






